molecular formula C11H10N2O2 B12572567 N-[(3H-Indol-3-ylidene)methyl]glycine CAS No. 201812-47-7

N-[(3H-Indol-3-ylidene)methyl]glycine

Katalognummer: B12572567
CAS-Nummer: 201812-47-7
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: KIHFLRCBKREOCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3H-Indol-3-ylidene)methyl]glycine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3H-Indol-3-ylidene)methyl]glycine typically involves the reaction of indole-3-carbaldehyde with glycine. One common method is the condensation reaction, where indole-3-carbaldehyde is reacted with glycine in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3H-Indol-3-ylidene)methyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(3H-Indol-3-ylidene)methyl]glycine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[(3H-Indol-3-ylidene)methyl]glycine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(3H-Indol-3-ylidene)methyl]glycine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of the indole nucleus with a glycine moiety provides unique chemical and biological properties that differentiate it from other indole derivatives .

Eigenschaften

CAS-Nummer

201812-47-7

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

2-(1H-indol-3-ylmethylideneamino)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-12-5-8-6-13-10-4-2-1-3-9(8)10/h1-6,13H,7H2,(H,14,15)

InChI-Schlüssel

KIHFLRCBKREOCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C=NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.